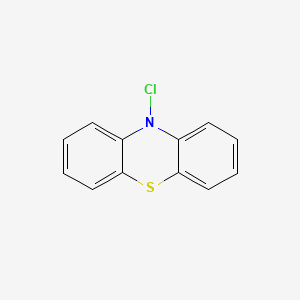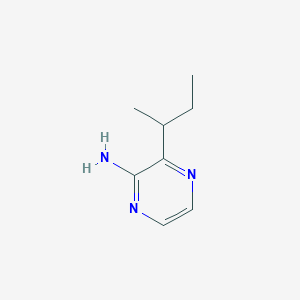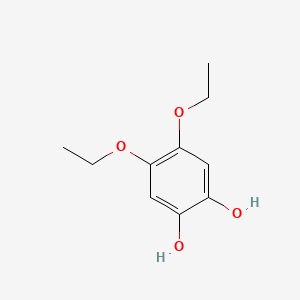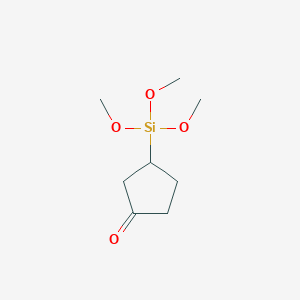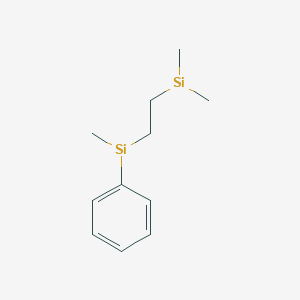![molecular formula C15H14N2OS2 B15163267 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione CAS No. 190581-05-6](/img/structure/B15163267.png)
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione is a chemical compound with a molecular formula of C15H14N2OS2. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 4-hydroxyaniline with ethyl 2-chloroethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzothiazoles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown potential in drug discovery and development, particularly in the treatment of certain diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione is similar to other benzothiazole derivatives, such as 2-(4-hydroxyanilino)benzothiazole and 4-(4-hydroxyanilino)benzothiazole. The presence of the ethyl group in its structure distinguishes it from other benzothiazoles and may contribute to its distinct biological and chemical properties.
Properties
CAS No. |
190581-05-6 |
|---|---|
Molecular Formula |
C15H14N2OS2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[2-(4-hydroxyanilino)ethyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C15H14N2OS2/c18-12-7-5-11(6-8-12)16-9-10-17-13-3-1-2-4-14(13)20-15(17)19/h1-8,16,18H,9-10H2 |
InChI Key |
HJUQTJQAFNONLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CCNC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


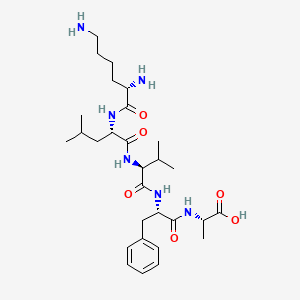

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
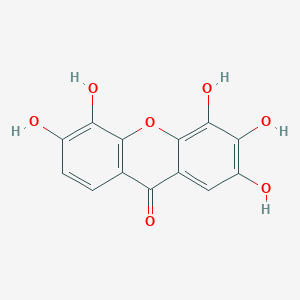
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
